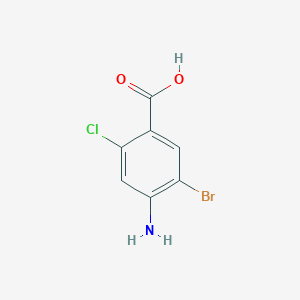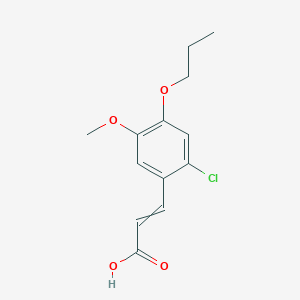
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro and methyl groups attached to a phenoxy ring, which is further connected to a propanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-chloro-2-methylphenoxy)acetic acid sodium salt: Another related compound used in various applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H15Cl2NO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-9-13(18)5-8-15(10)21-11(2)16(20)19-14-6-3-12(17)4-7-14/h3-9,11H,1-2H3,(H,19,20) |
InChIキー |
AWTUXFVJUCTOLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-acetyl-11-(3,4-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12464498.png)

![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide](/img/structure/B12464520.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12464536.png)
![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)

![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)
![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)
![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)

